![molecular formula C23H23NO2S B15157028 2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)
2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-s-trityl-l-cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by the presence of a trityl group attached to the sulfur atom of cysteine and a methyl group attached to the nitrogen atom. The trityl group is often used as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-methyl-s-trityl-l-cysteine typically involves the protection of the thiol group of cysteine with a trityl group. This can be achieved by reacting cysteine with trityl chloride in the presence of a base such as triethylamine. The methylation of the amino group can be carried out using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of n-methyl-s-trityl-l-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-s-trityl-l-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The trityl group can be removed under reductive conditions using reagents such as lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or borane.
Substitution: Trifluoroacetic acid or other strong acids for deprotection.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol group.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: N-methyl-s-trityl-l-cysteine is widely used in peptide synthesis as a protecting group for the thiol group of cysteine. It facilitates the synthesis of complex peptides by preventing unwanted side reactions involving the thiol group .
Biology: In biological research, n-methyl-s-trityl-l-cysteine is used to study the role of cysteine residues in protein function and structure. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: It is also used in the synthesis of peptide-based therapeutics .
Industry: In the industrial sector, n-methyl-s-trityl-l-cysteine is used in the large-scale synthesis of peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Mecanismo De Acción
N-methyl-s-trityl-l-cysteine exerts its effects primarily through the protection of the thiol group of cysteine. The trityl group prevents unwanted reactions involving the thiol group, allowing for selective modification of other functional groups. The methyl group on the nitrogen atom enhances the stability of the compound and facilitates its incorporation into peptides .
Comparación Con Compuestos Similares
S-trityl-l-cysteine: Similar to n-methyl-s-trityl-l-cysteine but lacks the methyl group on the nitrogen atom.
N-methyl-l-cysteine: Lacks the trityl group on the sulfur atom.
S-trityl-l-homocysteine: Similar structure but with an additional methylene group in the side chain.
Uniqueness: N-methyl-s-trityl-l-cysteine is unique due to the presence of both the trityl and methyl groups, which provide enhanced stability and selectivity in peptide synthesis. The combination of these groups allows for more efficient and selective protection of the thiol group, making it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C23H23NO2S |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
2-(methylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C23H23NO2S/c1-24-21(22(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,17H2,1H3,(H,25,26) |
Clave InChI |
PXMXFOSNVQYOOX-UHFFFAOYSA-N |
SMILES canónico |
CNC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)
![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)

![2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B15156986.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)




